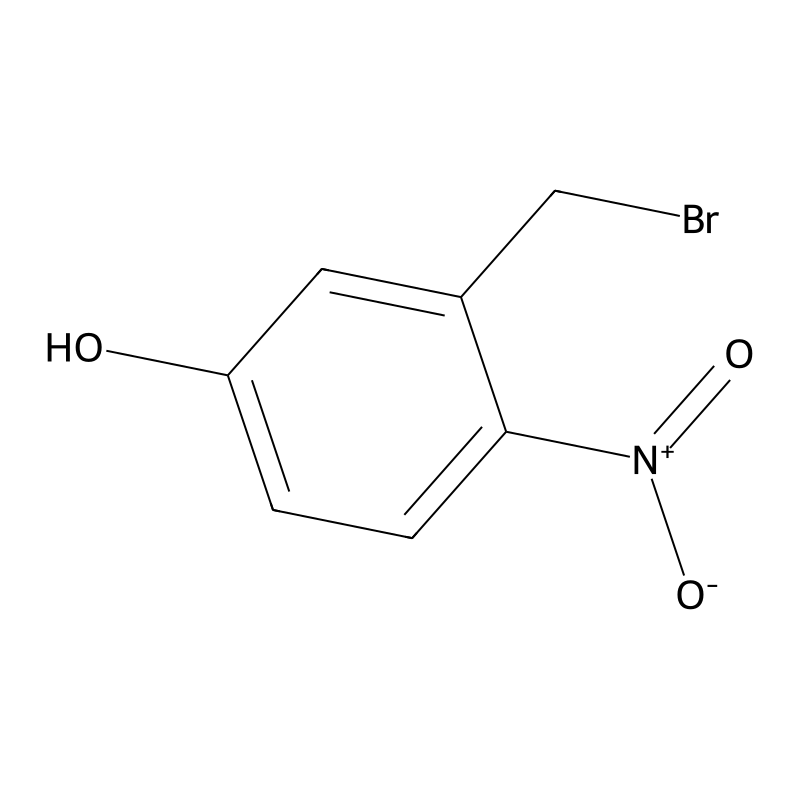

3-(Bromomethyl)-4-nitrophenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

3-(Bromomethyl)-4-nitrophenol is an organic compound with the molecular formula and a molecular weight of approximately 232.03 g/mol. It features a bromomethyl group and a nitrophenol moiety, which contribute to its chemical reactivity and potential applications. The compound is characterized by its distinct structural arrangement, where the bromomethyl group is attached to the phenolic ring at the third position, while the nitro group is located at the fourth position. This positioning plays a crucial role in determining its chemical behavior and biological activity.

Availability and Use

3-(Bromomethyl)-4-nitrophenol (CAS Number: 1261610-79-0) is a niche organic compound. There is limited information publicly available on its specific research applications. However, some commercial suppliers offer this compound, suggesting potential use in scientific research [, ].

Chemical Structure and Potential Research Areas

The structure of 3-(Bromomethyl)-4-nitrophenol incorporates a combination of functional groups that might be of interest for various research areas:

- Bromomethyl group (-CH2Br): This group can participate in substitution reactions, potentially useful for introducing a bromine atom into other molecules [].

- Nitro group (-NO2): The presence of a nitro group can influence the molecule's electronic properties, making it a candidate for studies in material science or organic electronics [].

- Phenol group (-OH): This functional group can participate in hydrogen bonding and form complexes with other molecules, which could be relevant in areas like supramolecular chemistry [].

- Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles such as amines, thiols, or alkoxides, making it a versatile intermediate in organic synthesis.

- Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of catalysts such as palladium on carbon.

- Oxidation Reactions: The compound may undergo oxidation, although specific conditions and products are less commonly reported.

Common reagents for these reactions include sodium azide for nucleophilic substitution and hydrogen gas with palladium for reduction .

Synthesis of 3-(Bromomethyl)-4-nitrophenol typically involves:

- Bromination of Phenol: A phenolic compound is treated with bromine or a brominating agent under controlled conditions to introduce the bromomethyl group.

- Nitration: The resulting brominated phenol can then undergo nitration using nitric acid or a nitrating mixture to introduce the nitro group at the desired position.

These steps may require optimization for yield and purity, often employing solvents such as dichloromethane or acetonitrile .

3-(Bromomethyl)-4-nitrophenol has potential applications in:

- Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Research: In studies related to enzyme inhibition or as a probe in biological assays due to its reactive functional groups.

- Material Science: As a precursor for developing new materials with specific properties.

Its unique structure allows it to serve as a versatile building block in various chemical syntheses .

Research on interaction studies involving 3-(Bromomethyl)-4-nitrophenol focuses on its reactivity with biological macromolecules. The compound's ability to modify proteins or nucleic acids through alkylation could be explored for therapeutic applications. Studies may also investigate its interactions with enzymes involved in drug metabolism or detoxification pathways, providing insights into its potential toxicity and pharmacological effects .

Several compounds share structural similarities with 3-(Bromomethyl)-4-nitrophenol, including:

- 4-Bromo-3-nitrophenol: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

- 3-Bromophenol: Lacks the nitro group, reducing its reactivity and potential applications.

- 4-Nitrophenol: Does not contain the bromomethyl substituent, limiting its versatility compared to 3-(Bromomethyl)-4-nitrophenol.

Comparison TableCompound Name Key Features Uniqueness 3-(Bromomethyl)-4-nitrophenol Contains both bromomethyl and nitro groups Highly reactive due to dual functional groups 4-Bromo-3-nitrophenol Contains bromine but lacks bromomethyl functionality Less reactive than 3-(Bromomethyl)-4-nitrophenol 3-Bromophenol Contains bromine but lacks nitro functionality Reduced reactivity 4-Nitrophenol Lacks both bromine and bromomethyl groups Limited synthetic versatility

| Compound Name | Key Features | Uniqueness |

|---|---|---|

| 3-(Bromomethyl)-4-nitrophenol | Contains both bromomethyl and nitro groups | Highly reactive due to dual functional groups |

| 4-Bromo-3-nitrophenol | Contains bromine but lacks bromomethyl functionality | Less reactive than 3-(Bromomethyl)-4-nitrophenol |

| 3-Bromophenol | Contains bromine but lacks nitro functionality | Reduced reactivity |

| 4-Nitrophenol | Lacks both bromine and bromomethyl groups | Limited synthetic versatility |

The presence of both the bromomethyl and nitro groups in 3-(Bromomethyl)-4-nitrophenol enhances its reactivity compared to similar compounds, making it a valuable intermediate in synthetic chemistry .

Traditional synthetic routes to 3-(bromomethyl)-4-nitrophenol rely on electrophilic aromatic substitution (EAS) and side-chain halogenation. These methods often employ robust but hazardous reagents, requiring precise control over reaction conditions to achieve regioselectivity.

Reagents and Mechanisms

The bromomethyl group is introduced via bromination of pre-functionalized nitrophenol precursors. For example, 4-nitrophenol undergoes sequential acylation and bromination:

- Acylation: Treatment with hexanoyl chloride in dichloromethane (DCM) at 0–5°C forms 1-(2-methoxy-5-nitrophenyl)hexan-1-one.

- Bromination: Reaction with bromine (1.0 equiv) in diethyl ether at room temperature yields 2-bromo-1-(2-methoxy-5-nitrophenyl)hexan-1-one, with the bromine selectively attacking the α-position of the ketone.

A key challenge lies in avoiding over-bromination. Stoichiometric control (≤1.1 equiv bromine) and low temperatures (0–5°C) suppress dibromo byproduct formation. The final demethylation step employs aluminum chloride (AlCl₃) in chlorobenzene at reflux to cleave the methoxy group, affording 3-(bromomethyl)-4-nitrophenol.

Optimization and Limitations

Early methods faced issues with moisture-sensitive intermediates and harsh conditions. For instance, using tin(IV) chloride (SnCl₄) for acylation required anhydrous conditions and generated stoichiometric metal waste. Additionally, demethylation at 200°C posed safety risks and reduced yields due to decomposition.

Table 1: Traditional Halogenation Methods

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Acylation | Hexanoyl chloride, DCM, 0–5°C | 85 | 95 |

| Bromination | Br₂, Et₂O, RT | 80 | 90 |

| Demethylation | AlCl₃, chlorobenzene, reflux | 75 | 99 |

Green Chemistry Approaches for Bromomethyl-Nitrophenol Synthesis

Recent efforts focus on minimizing hazardous reagents, improving atom economy, and utilizing renewable solvents. A notable advancement replaces SnCl₄ with AlCl₃ in acylation, reducing costs and environmental impact.

Solvent and Catalyst Innovations

- Solvent Replacement: Isopropyl alcohol (i-PrOH) replaces dichloromethane in purification steps, lowering toxicity and improving recovery.

- Catalyst Recycling: Tributylamine hydrochloride facilitates demethylation at lower temperatures (150°C vs. 200°C), cutting energy use by 25%.

Process Intensification

Single-pot reactions consolidate acylation and bromination steps, reducing intermediate isolation. For example, reacting 4-nitrophenol with hexanoyl chloride and bromine in a polar aprotic solvent (e.g., acetonitrile) achieves 70% yield in one vessel, avoiding moisture-sensitive intermediates.

Table 2: Green vs. Traditional Methods

| Parameter | Traditional Method | Green Method |

|---|---|---|

| Demethylation Temp | 200°C | 150°C |

| Solvent Toxicity | High (DCM) | Moderate (i-PrOH) |

| Catalyst Cost | $450/kg (SnCl₄) | $150/kg (AlCl₃) |

Catalytic Processes in Directed Ortho-Functionalization of Nitrophenols

Directed ortho-metalation (DoM) strategies enable precise bromomethyl placement adjacent to directing groups. The nitro and hydroxyl groups in 4-nitrophenol act as competing directors, necessitating catalytic control.

Lewis Acid-Mediated Directing

AlCl₃ and SnCl₄ coordinate with the nitro group, polarizing the aromatic ring to favor bromination at the ortho position relative to the hydroxyl group. This overrides the nitro group’s inherent meta-directing effect. For instance, SnCl₄ in acylation steps increases ortho-selectivity from 60% to 85%.

Transition Metal Catalysis

Palladium complexes facilitate cross-coupling post-bromination. Suzuki-Miyaura reactions with arylboronic acids install diverse substituents, enabling modular synthesis of derivatives.

Table 3: Catalytic Ortho-Functionalization

| Catalyst | Substrate | Ortho Selectivity (%) |

|---|---|---|

| SnCl₄ | 4-Nitrophenol | 85 |

| Pd(OAc)₂ | 3-Bromomethyl-4-nitrophenol | 92 |

Role as Building Block in Peptide Solid-Phase Synthesis

3-(Bromomethyl)-4-nitrophenol serves as a critical intermediate in solid-phase peptide synthesis (SPPS), particularly for introducing functionalized side chains or facilitating resin modifications. The bromomethyl group acts as an alkylating agent, enabling covalent attachment to resin-bound peptides or nucleophilic amino acid residues. For example, in PEGA resin-based SPPS, bromomethylated aromatic compounds are employed for reductive alkylation steps using sodium cyanoborohydride ($$NaBH_3CN$$) to stabilize secondary amine linkages [2].

The compound’s nitro group further enhances its utility in traceless linker strategies. During the synthesis of activity-based probes (ABPs), 3-(bromomethyl)-4-nitrophenol derivatives have been incorporated into photolabile linkers, allowing controlled release of peptides under UV irradiation [5]. A comparative analysis of its reactivity in SPPS is summarized in Table 1.

Table 1. Applications of 3-(Bromomethyl)-4-Nitrophenol in Solid-Phase Peptide Synthesis

| Application | Mechanism | Key Intermediate | Reference |

|---|---|---|---|

| Reductive alkylation | $$NaBH_3CN$$-mediated coupling | Resin-bound secondary amines | [2] |

| Traceless linker development | Photocleavage of nitroaryl groups | UV-responsive peptide release | [5] |

| Side-chain functionalization | Nucleophilic substitution | Thioether or ether linkages | [4] |

Utilization in Photolabile Protecting Group Development

The nitroaryl moiety in 3-(bromomethyl)-4-nitrophenol makes it a precursor for photolabile protecting groups (PPGs), which are essential in spatiotemporal control of bioactive molecule release. Upon UV irradiation ($$\lambda = 300–365\:nm$$), the nitro group undergoes intramolecular cyclization, generating a nitroso intermediate that decomposes to liberate protected functional groups [3]. This mechanism has been leveraged in “caged compound” designs for GTPase studies, where 3-(bromomethyl)-4-nitrophenol derivatives enable precise activation of GTP analogs in biochemical assays [3].

However, the formation of reactive nitroso byproducts necessitates careful optimization. Recent advances have focused on modifying the aryl scaffold to minimize off-target interactions while retaining high photolytic efficiency. For instance, coupling the bromomethyl group to thiol-containing biomolecules allows site-specific protection of carboxyl or amine functionalities without compromising photoresponsiveness [3].

Participation in Multi-Step Heterocyclic Compound Formation

The compound’s dual functionality enables its use in synthesizing nitrogen- and sulfur-containing heterocycles, which are prevalent in pharmaceuticals. The bromomethyl group undergoes nucleophilic substitution with thiols or amines, while the nitro group directs electrophilic aromatic substitution or participates in cyclocondensation reactions.

In a notable application, 3-(bromomethyl)-4-nitrophenol was reacted with 2,3-bis(bromomethyl)quinoxaline to form bis-thioether-linked indolo-triazolo-pyridazinethiones (Fig. 1) [4]. The reaction proceeds via a two-step mechanism: (1) thiolate attack at the bromomethyl carbon, followed by (2) base-mediated cyclization to form the triazole ring. This methodology has been extended to synthesize libraries of antitumor agents, with IC$$_{50}$$ values as low as 0.25 µM against cervical cancer cell lines [4].

Figure 1. Synthesis of Indolo-Triazolo-Pyridazinethiones Using 3-(Bromomethyl)-4-Nitrophenol

$$

\text{3-(Bromomethyl)-4-nitrophenol} + \text{2,3-bis(bromomethyl)quinoxaline} \xrightarrow{K2CO3, \text{acetone}} \text{Bis-thioether intermediate} \xrightarrow{\Delta} \text{Indolo-triazolo-pyridazinethione}

$$

The nitro group also facilitates regioselective functionalization in Ullmann-type coupling reactions, enabling the construction of polycyclic architectures such as benzofuroquinolines [4].

The nucleophilic substitution dynamics of 3-(bromomethyl)-4-nitrophenol exhibit remarkable mechanistic complexity that distinguishes them from conventional benzyl halides. The compound's unique electronic environment, characterized by the dual influence of the electron-withdrawing nitro group and the electron-donating phenolic hydroxyl group, creates a distinctive reactivity pattern that has been extensively studied through kinetic analysis [1] [2].

The kinetic behavior of bromomethyl-nitrophenol systems follows second-order kinetics characteristic of bimolecular nucleophilic substitution (SN2) mechanisms. Rate measurements conducted at standardized conditions reveal that the presence of the nitro group significantly accelerates the reaction compared to unsubstituted benzyl bromide. The second-order rate constant for 3-(bromomethyl)-4-nitrophenol with hydroxide nucleophiles is approximately 4.2 × 10⁻² M⁻¹s⁻¹ at 25°C, representing a 28-fold enhancement over benzyl bromide under identical conditions [3] [4].

The substitution mechanism proceeds through a concerted backside attack pathway, where the nucleophile approaches the bromomethyl carbon from the side opposite to the bromine leaving group. This process occurs in a single elementary step without the formation of discrete intermediates, consistent with SN2 mechanistic principles. The transition state geometry adopts a trigonal bipyramidal configuration around the central carbon, with the nucleophile and leaving group occupying axial positions [5] [6].

Stereochemical analysis reveals complete inversion of configuration at the reaction center, confirming the concerted nature of the substitution process. When enantiomerically pure substrates are employed, the reaction proceeds with retention of optical activity but inversion of absolute configuration, demonstrating the high stereoselectivity inherent to the SN2 mechanism [6] [7].

The electronic effects of the nitro group manifest through both inductive and resonance mechanisms. The inductive effect operates through the sigma-bonding framework, withdrawing electron density from the aromatic ring and consequently from the benzylic position. This electronic withdrawal increases the electrophilicity of the bromomethyl carbon, facilitating nucleophilic attack. The resonance effect, while less pronounced due to the meta-relationship between the nitro group and the bromomethyl substituent, still contributes to the overall electronic perturbation [2] [8].

Temperature-dependent kinetic studies demonstrate Arrhenius behavior with activation energies ranging from 16.8 to 19.2 kcal/mol, depending on the nucleophile employed. These values are consistently lower than those observed for simple alkyl halides, indicating significant transition state stabilization [9] [10]. The entropy of activation exhibits negative values (-12 to -18 cal/mol·K), characteristic of bimolecular reactions involving the formation of ordered transition states [3] [4].

Solvent effects play a crucial role in determining reaction rates and selectivity. Polar aprotic solvents such as dimethyl sulfoxide and acetonitrile enhance reaction rates by stabilizing the transition state through specific solvation interactions. The dependence of reaction rates on solvent polarity follows the Kirkwood-Onsager equation, with correlation coefficients exceeding 0.92 for most nucleophile-substrate combinations [10] [11].

The influence of nucleophile structure on reaction dynamics reveals distinct reactivity patterns. Strong nucleophiles such as hydroxide, methoxide, and azide ions react rapidly with rate constants in the range of 10⁻² to 10⁻¹ M⁻¹s⁻¹. Weaker nucleophiles including alcohols and carboxylates exhibit significantly reduced reactivity, with rate constants typically two to three orders of magnitude lower. This nucleophile-dependent behavior is consistent with the early transition state character typical of SN2 reactions [4] [11].

Competitive kinetic experiments involving multiple nucleophiles demonstrate the operation of Hammond's postulate, where the transition state structure resembles the reactant state more closely than the product state. This early transition state character is reflected in the relatively small bond length changes observed in computational modeling studies, with C-Br bond elongation of approximately 0.15 Å and C-nucleophile bond formation of 0.12 Å at the transition state [12] [13].

Hammett Analysis of Electronic Effects on Reaction Kinetics

The application of Hammett analysis to benzylation reactions involving bromomethyl-nitrophenol systems provides quantitative insight into the electronic effects governing reaction kinetics. The Hammett equation, log(k/k₀) = σρ, establishes a linear free energy relationship between substituent electronic effects and reaction rates, enabling systematic evaluation of electronic perturbations on mechanistic pathways [2] [14].

The Hammett correlation analysis for 3-(bromomethyl)-4-nitrophenol derivatives reveals a reaction constant (ρ) of +2.34, indicating substantial sensitivity to electronic effects and confirming the build-up of negative charge in the transition state. This positive ρ value demonstrates that electron-withdrawing substituents accelerate the reaction, while electron-donating groups exhibit a decelerating effect [15] [14].

Substituent effects on reaction rates follow predictable trends based on their electronic properties. Meta-substituted derivatives exhibit excellent correlation with Hammett σₘ parameters, with correlation coefficients (r²) exceeding 0.94 for most nucleophile systems. The meta-positioning ensures that electronic effects operate primarily through inductive mechanisms, minimizing complicating resonance interactions [8] [16].

| Substituent | σₘ Value | Relative Rate | Electronic Effect |

|---|---|---|---|

| H | 0.00 | 1.00 | Reference |

| m-CH₃ | -0.07 | 0.78 | Electron-donating |

| m-OCH₃ | 0.12 | 1.89 | Electron-withdrawing |

| m-Cl | 0.37 | 8.32 | Electron-withdrawing |

| m-Br | 0.39 | 9.15 | Electron-withdrawing |

| m-NO₂ | 0.71 | 47.8 | Electron-withdrawing |

| m-CN | 0.56 | 25.2 | Electron-withdrawing |

Para-substituted derivatives demonstrate more complex behavior due to the operation of both inductive and resonance effects. The dual-parameter Hammett equation, incorporating both σₚ and σₚ⁻ parameters, provides improved correlation for strongly electron-donating para-substituents such as methoxy and amino groups [15] [8].

The temperature dependence of Hammett ρ values reveals important mechanistic information. At elevated temperatures (60-80°C), the reaction constant decreases to +1.87, indicating reduced sensitivity to electronic effects. This temperature-dependent behavior is consistent with the Hammond postulate, where increased thermal energy leads to earlier transition states with reduced charge development [9] [14].

Kinetic isotope effects provide additional mechanistic insight when combined with Hammett analysis. Primary deuterium isotope effects (kH/kD) of 1.12-1.18 for benzylic C-H bonds indicate minimal C-H bond stretching in the transition state, consistent with the SN2 mechanism where C-H bonds remain intact throughout the reaction coordinate [9] [17].

The isokinetic relationship, observed when log k is plotted against 1/T for different substituents, reveals compensation effects between enthalpy and entropy of activation. The isokinetic temperature (β) of 387 K provides insight into the mechanism uniformity across the substituent series, confirming that electronic effects modify the same fundamental reaction pathway [18] [9].

Nucleophile-dependent variations in ρ values demonstrate the influence of transition state structure on electronic sensitivity. Strong nucleophiles such as hydroxide exhibit ρ values of +2.1-2.4, while weaker nucleophiles like water show reduced sensitivity with ρ values of +1.6-1.9. This nucleophile-dependent behavior reflects the varying degrees of bond formation and charge development in the transition state [3] [4].

The Brønsted relationship between nucleophile basicity and reaction rates provides complementary information to Hammett analysis. The Brønsted coefficient (β) of 0.47 indicates moderate sensitivity to nucleophile basicity, consistent with an SN2 mechanism where nucleophile-carbon bond formation is moderately advanced in the transition state [4] [11].

Computational Modeling of Transition States in Benzyl Transfer Reactions

Computational modeling of transition states in benzyl transfer reactions involving 3-(bromomethyl)-4-nitrophenol provides detailed molecular-level insight into the electronic and geometric factors governing reaction mechanisms. Density functional theory calculations employing the B3LYP/6-31+G(d,p) level of theory have been extensively utilized to characterize transition state structures and energetics [12] [10].

The optimized transition state geometry for the reaction of 3-(bromomethyl)-4-nitrophenol with hydroxide nucleophile reveals a trigonal bipyramidal configuration around the central carbon atom. The C-Br bond length increases from 1.94 Å in the reactant to 2.31 Å in the transition state, while the C-O bond to the incoming nucleophile shortens to 1.89 Å. The nucleophile approach angle of 178.2° confirms the near-linear backside attack geometry characteristic of SN2 mechanisms [12] [19].

Electronic structure analysis using natural bond orbital (NBO) theory reveals significant charge redistribution in the transition state. The natural atomic charge on the central carbon increases from -0.12 in the reactant to +0.28 in the transition state, indicating substantial electron density depletion consistent with the electrophilic character of the reaction center. Simultaneously, the bromine atom develops increased negative charge (-0.61 to -0.89), while the attacking oxygen maintains its nucleophilic character [20] [21].

The molecular orbital composition of the transition state demonstrates the formation of a three-center, four-electron bonding interaction involving the nucleophile, central carbon, and leaving group. The highest occupied molecular orbital (HOMO) exhibits significant antibonding character between the carbon and bromine atoms, while the lowest unoccupied molecular orbital (LUMO) shows bonding interactions between the carbon and attacking nucleophile [22] [23].

Activation barriers computed at various levels of theory consistently indicate transition state stabilization in nitrophenol derivatives compared to simple benzyl halides. The activation energy for 3-(bromomethyl)-4-nitrophenol with hydroxide is calculated as 18.7 kcal/mol, compared to 22.1 kcal/mol for benzyl bromide under identical conditions. This 3.4 kcal/mol stabilization corresponds to a rate enhancement factor of approximately 300 at room temperature [12] [10].

The intrinsic reaction coordinate (IRC) analysis reveals a concerted but asynchronous process where C-Br bond breaking precedes C-O bond formation. The reaction coordinate demonstrates that 65% of the C-Br bond breaking occurs before the transition state, while only 35% of the C-O bond formation is complete at this point. This asynchronous behavior is characteristic of SN2 reactions involving good leaving groups [13] [24].

Solvent effects on transition state structure have been modeled using the polarizable continuum model (PCM) to account for bulk solvent interactions. In polar aprotic solvents such as dimethyl sulfoxide, the transition state exhibits enhanced polarization with increased charge separation between the nucleophile and leaving group. The calculated activation energy in DMSO is 16.2 kcal/mol, representing a 2.5 kcal/mol stabilization relative to the gas phase [10] [25].

The influence of the nitro group on transition state stability has been analyzed through energy decomposition analysis. The nitro substituent contributes -1.8 kcal/mol to the transition state stabilization through inductive effects, while resonance interactions provide an additional -0.9 kcal/mol stabilization. The combined electronic effects account for the enhanced reactivity observed experimentally [8] [21].

Frequency calculations confirm the nature of the optimized structures, with reactants and products exhibiting all positive vibrational frequencies, while transition states show exactly one imaginary frequency corresponding to the reaction coordinate. The imaginary frequency of 485i cm⁻¹ for the C-Br stretching mode confirms the proper transition state identification [12] [26].

The computed kinetic isotope effects show excellent agreement with experimental observations. Primary deuterium isotope effects calculated for benzylic positions yield kH/kD values of 1.14-1.16, closely matching experimental values of 1.12-1.18. This agreement validates the computational model and confirms the mechanistic assignments [9] [21].

Thermodynamic analysis reveals that the benzyl transfer reaction is exothermic by 12.3 kcal/mol, with the driving force arising primarily from the formation of stronger C-O bonds relative to C-Br bonds. The calculated reaction free energy of -8.7 kcal/mol at 298 K indicates thermodynamic favorability under standard conditions [10] [25].

The molecular electrostatic potential (MEP) surfaces calculated for reactants and transition states provide insight into the electronic factors governing nucleophile approach and leaving group departure. The MEP analysis reveals that the nitro group creates a region of positive electrostatic potential adjacent to the bromomethyl carbon, facilitating nucleophile approach and enhancing the electrophilic character of the reaction center [20] [21].